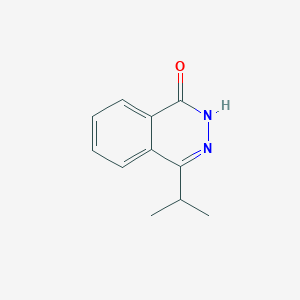
4-isopropylphthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropylphthalazin-1(2H)-one is a heterocyclic organic compound with a phthalazinone core structure. This compound is characterized by the presence of a phthalazinone ring substituted with an isopropyl group at the 4-position. Phthalazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropylphthalazin-1(2H)-one typically involves the condensation of phthalic anhydride with hydrazine, followed by alkylation with isopropyl halides. The reaction conditions often include:
Condensation Reaction: Phthalic anhydride reacts with hydrazine hydrate in the presence of a solvent like ethanol or acetic acid at elevated temperatures (around 100-150°C) to form phthalazinone.
Alkylation: The phthalazinone is then alkylated using isopropyl halides (such as isopropyl bromide) in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-isopropylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted phthalazinone derivatives, which can be further explored for their biological activities.
Scientific Research Applications
4-isopropylphthalazin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-isopropylphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone: The parent compound without the isopropyl substitution.
4-Methylphthalazinone: A similar compound with a methyl group at the 4-position instead of an isopropyl group.
4-Ethylphthalazinone: A compound with an ethyl group at the 4-position.
Uniqueness
4-isopropylphthalazin-1(2H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to its unsubstituted or differently substituted analogs.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-propan-2-yl-2H-phthalazin-1-one |
InChI |
InChI=1S/C11H12N2O/c1-7(2)10-8-5-3-4-6-9(8)11(14)13-12-10/h3-7H,1-2H3,(H,13,14) |
InChI Key |
XKNUUVNBXJWARZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
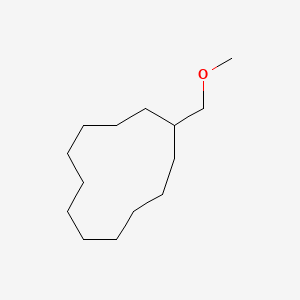
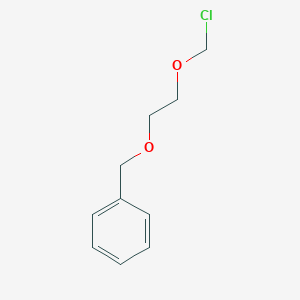
![2-(Benzo[b]thiophen-2-yl)-2-hydroxyacetonitrile](/img/structure/B8694913.png)
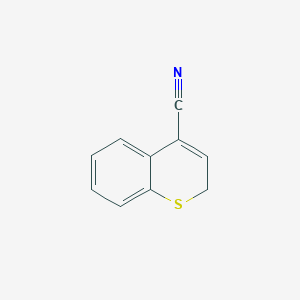
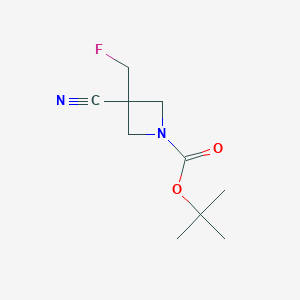
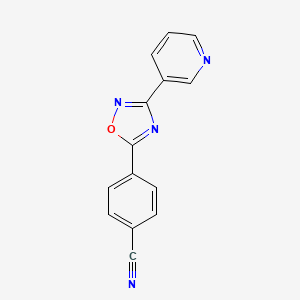
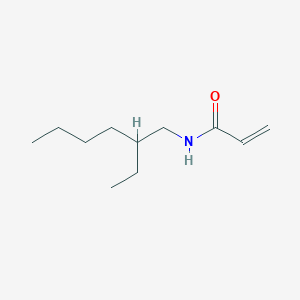


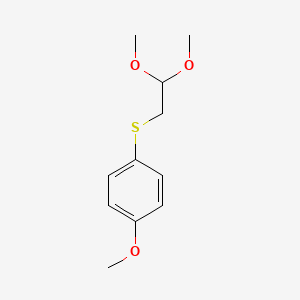

![2,3-dihydropyrano[3,2-e]isoindol-1(7H)-one](/img/structure/B8694987.png)


